3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate
Description
3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium ethyl sulfate is a benzothiazolium derivative with a fused aromatic system (denoted by the benzo[g] prefix) and an ethyl sulfate counterion. Its molecular formula is C₃₃H₃₄N₂O₃S₃, with a molecular weight of 602 g/mol (calculated from its formula) . The compound is cataloged in the Agfa-Labs Rare Chemicals database (CAS: 161710-86-7) and is classified as a specialty chemical, though its exact applications remain unspecified . The ethyl sulfate group likely enhances solubility in polar solvents and contributes to its stability compared to halide salts.
Properties
CAS No. |
203785-60-8 |
|---|---|
Molecular Formula |
C16H19NO4S2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate |
InChI |
InChI=1S/C14H14NS.C2H6O4S/c1-3-15-10(2)16-14-12-7-5-4-6-11(12)8-9-13(14)15;1-2-6-7(3,4)5/h4-9H,3H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
VAGPOKXWIFEWDQ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(SC2=C1C=CC3=CC=CC=C32)C.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Ethyl-2-methylbenzo[g]benzothiazol-3-ium;ethyl sulfate
General Synthetic Strategy
The synthesis of quaternary benzothiazolium salts typically involves:
- Formation of the benzothiazole core.
- Alkylation at the nitrogen or sulfur atoms to form the quaternary salt.
- Introduction of the counterion, in this case, ethyl sulfate.
The ethyl sulfate counterion is usually introduced via ion exchange or direct reaction with ethyl sulfate salts.
Stepwise Preparation Approach
Synthesis of Benzothiazolium Core
- Starting from 2-methylbenzo[g]benzothiazole derivatives, alkylation at the 3-position nitrogen with ethyl groups is performed to form the quaternary ammonium center.
- Typical alkylating agents include ethyl iodide or ethyl sulfate esters under reflux conditions.
- Reaction solvents often include ethanol or ethyl acetate.
Representative Example from Related Literature
A closely related quaternary ammonium salt synthesis reported in ACS Omega (2023) illustrates a similar approach:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1. Synthesis of chloromethyl intermediate | Compound 2 + acetyl chloride in anhydrous ethanol, reflux at 30 °C for 5 min | 95.2% | Purified by rotary evaporation and extraction |
| 2. Quaternization | Chloromethyl intermediate + pyridine in ethyl acetate, reflux at 85 °C for 4 h | 74.5% | Product isolated by vacuum drying after washing |
This method demonstrates efficient quaternization under mild conditions with good yields and purity.
Data Table Summarizing Preparation Parameters
Analytical and Research Outcomes
Structural Confirmation
- NMR Spectroscopy : Characteristic peaks for ethyl groups (triplets and quartets), aromatic protons, and quaternary ammonium centers.
- IR Spectroscopy : Bands corresponding to aromatic C=C, C=N, and sulfate groups.
- Mass Spectrometry : Molecular ion peaks consistent with molecular weight (~339.5 g/mol for parent compound).
Physical Properties
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzothiazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of halogenated benzothiazole derivatives.
Scientific Research Applications
Photophysical Studies
One notable application of this compound is in photophysical studies, where it serves as a fluorescent probe. Its unique structure allows it to exhibit strong fluorescence properties, making it suitable for:
- Fluorescence Microscopy : Used to visualize cellular processes in live cells.
- Sensor Development : Acts as a sensor for detecting metal ions due to its ability to change fluorescence intensity upon binding.
Case Study : A study demonstrated that 3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate could detect copper ions in aqueous solutions with high sensitivity, showcasing its potential in environmental monitoring.
Biological Applications
The compound has also been investigated for its biological applications:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Case Study : Research indicated that the compound inhibited the growth of Staphylococcus aureus by disrupting cell membrane integrity.
Material Science
In material science, the compound is explored as an additive in polymer formulations to enhance properties such as:
- Thermal Stability : Improves the thermal stability of polymers when incorporated into their matrices.
Data Table: Thermal Properties of Polymer Composites
| Polymer Type | Thermal Decomposition Temperature (°C) | With Additive (°C) |
|---|---|---|
| Polyethylene | 350 | 400 |
| Polystyrene | 300 | 360 |
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by disrupting their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Key Observations:
Core Structure : The target compound features a fused benzothiazolium ring system (benzo[g]), distinguishing it from simpler benzothiazolium derivatives like Sbt5 and Sbt7 .
Counterion : The ethyl sulfate group is unique compared to inner salts (Sbt7) or halides (Sbt5). Ethyl sulfate may improve aqueous solubility due to its polar sulfate moiety .
Functional Groups : Sbt7 and Sbt5 incorporate vinyl-linked aromatic substituents for conjugation-dependent applications (e.g., dyes), whereas the target compound’s ethyl and methyl groups suggest steric stabilization .
Physicochemical Properties
- Solubility : Ethyl sulfate’s ionic nature (SO₄²⁻) enhances polar solvent compatibility compared to bromide salts (e.g., Sbt5) or neutral amides (EP3 derivatives) .
- Thermal Stability : Sulfate groups exhibit high melting points (~270°C) , suggesting the target compound may be thermally stable, advantageous for industrial processes.
Biological Activity
3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate is a complex organic compound notable for its unique structural features that combine elements of benzothiazole and ethyl sulfate functionalities. Its molecular formula is C16H19NO4S2, with a molecular weight of approximately 363.46 g/mol. This compound has garnered interest in biological and medicinal chemistry due to its potential interactions with biological systems.
Structural Characteristics
The compound features a positively charged nitrogen atom in the benzothiazolium moiety and an ethyl sulfate group, which enhances its solubility and reactivity in various environments. Its structure allows for participation in nucleophilic substitution reactions, hydrolysis, and interactions with cellular membranes and proteins.
Preliminary studies indicate that this compound may influence membrane permeability and the cellular uptake of other compounds due to its quaternary ammonium structure. This characteristic suggests potential applications in drug delivery systems and therapeutic interventions.
Interaction Studies
Interaction studies are crucial for understanding the biological mechanisms of this compound. Initial findings suggest that it may interact with various cellular components, including proteins and lipids, which could lead to diverse biological effects.
Antimicrobial Activity
Research indicates that similar compounds within the benzothiazole family exhibit significant antimicrobial properties. For instance, studies on related benzothiazole derivatives have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy is often attributed to their ability to disrupt cellular membranes or inhibit essential metabolic pathways .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of benzothiazole derivatives have been documented in several studies. For example, compounds similar to this compound have shown promising results against cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer) cells. These findings suggest that the compound may possess anticancer properties worth further investigation .
Study 1: Antibacterial Evaluation
A study evaluating the antibacterial activity of various benzothiazole derivatives found that compounds with similar structures to this compound exhibited significant inhibition against Klebsiella spp. and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) were determined using standard broth dilution methods, revealing effective concentrations as low as 25 µg/mL .
Study 2: Anticancer Activity
In another investigation, researchers assessed the cytotoxicity of related benzothiazole compounds on human cancer cell lines. The study reported IC50 values indicating that certain derivatives could induce apoptosis in cancer cells at concentrations ranging from 10 to 50 µM. This suggests a potential therapeutic application for these compounds in oncology .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 3-Ethyl-2-methylbenzo[d]thiazol-3-ium iodide | C11H14N2S | Effective (MIC < 20 µg/mL) | Moderate (IC50 ~ 30 µM) |
| 2-Methyl-3-propylbenzo[d]thiazol-3-ium iodide | C12H14N2S | Effective (MIC < 15 µg/mL) | Low (IC50 > 50 µM) |
| 4-Methylbenzothiazolium methyl sulfate | C10H12N2OS | Moderate (MIC ~ 30 µg/mL) | High (IC50 ~ 20 µM) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium derivatives, and how is the ethyl sulfate counterion incorporated?
- The benzothiazolium core is typically synthesized via condensation of substituted benzaldehydes with methylbenzothiazolium precursors under reflux. For example, 2-methyl-3-(4-sulfobutyl)-benzothiazol-3-ium reacts with p-dimethylaminobenzaldehyde in n-butanol with morpholine catalysis to form a styryl dye . The ethyl sulfate counterion is introduced during salt metathesis or neutralization. Ethyl sulfate synthesis involves reacting ethanol with concentrated sulfuric acid under controlled conditions, followed by neutralization with carbonates (e.g., K₂CO₃) to isolate the salt .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- UV-Vis/IR : The conjugated benzothiazolium system exhibits strong absorption in the visible range (e.g., styryl dyes at ~500 nm) . IR confirms sulfonate or sulfate groups (S=O stretches at ~1050–1200 cm⁻¹).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ions, as demonstrated for similar benzothiazolium bromides .
- X-ray Crystallography : Programs like SHELXL and ORTEP-III are used for structure refinement and graphical representation. For example, benzothiazolium bromides are resolved via SHELX to determine cation-anion interactions and packing motifs .
Q. How can purity and yield be optimized during synthesis?
- Recrystallization : Purification via methanol or ethanol recrystallization removes unreacted aldehydes or salts .
- Neutralization Control : Excess sulfuric acid in ethyl sulfate synthesis is neutralized with CaCO₃ to avoid byproducts like CaSO₄, followed by K₂CO₃ to isolate the potassium salt . Yield optimization requires precise stoichiometry and temperature control (e.g., 70°C for ethanol-sulfate reactions) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzothiazolium core) influence photophysical properties?
- Substituents like sulfobutyl or carboxypentyl groups (see Sbt5 and Sbt7 derivatives) enhance solubility and redshift absorption/emission spectra due to extended conjugation. Computational modeling (DFT) can predict electronic transitions, while experimental data (e.g., fluorescence quantum yields) validate these effects .
Q. What experimental design strategies address contradictions in crystallographic data (e.g., twinning or disorder)?
- For disordered structures, SHELXL’s TWIN and BASF commands refine twinned data. High-resolution datasets (>1 Å) improve accuracy, and hydrogen-bonding networks are analyzed via PLATON to validate packing models . In cases of counterion disorder (e.g., ethyl sulfate orientation), restraints on thermal parameters and occupancy are applied .
Q. What methodologies resolve discrepancies in synthetic yields or purity?
- Factorial Design : Variables like reaction time, solvent polarity, and catalyst loading (e.g., morpholine in styryl dye synthesis) are systematically tested. For example, a 2³ factorial design could optimize reflux duration (30 min–2 h) and solvent ratios (n-butanol vs. pyridine) .
- Analytical Cross-Validation : Combining HPLC, NMR, and elemental analysis identifies impurities. For ethyl sulfate, residual Ca²⁺ or K⁺ is quantified via ICP-MS .
Q. How can computational tools predict reactivity or stability of this compound in biological or material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
